molecular formula C16H13ClN4O4 B12775327 583G3C6Jtt CAS No. 1079325-32-8

583G3C6Jtt

Cat. No.: B12775327
CAS No.: 1079325-32-8
M. Wt: 360.75 g/mol
InChI Key: YUMFNMKMXJOAPY-UHFFFAOYSA-N
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Description

“583G3C6Jtt” (CAS No. 918538-05-3) is a heterocyclic chlorinated compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core with chlorine substituents at positions 2 and 3. Key properties include:

  • Log S (solubility): -3.3, indicating moderate hydrophobicity.
  • Bioactivity: Moderate CYP enzyme inhibition (relevant in drug metabolism studies).
  • Hazard Profile: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is synthesized via a nucleophilic substitution reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyldiisopropylamine and KI in DMF . Characterization includes NMR, MS, and elemental analysis to confirm purity and structure .

Properties

CAS No.

1079325-32-8

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione

InChI

InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2

InChI Key

YUMFNMKMXJOAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
  • Molecular Formula : C₉H₁₀ClN₃
  • Molecular Weight : 195.65 g/mol
  • Structural Differences : Replaces one chlorine atom in “583G3C6Jtt” with an isopropyl group.
  • Properties :
    • Log S : -3.8 (less soluble than “this compound”).
    • Bioactivity : Higher synthetic accessibility (3.22 vs. 3.01 for “this compound”) but lower leadlikeness.
    • Hazards : H315-H319 only, lacking respiratory irritation risk .

Key Research Findings :

  • The isopropyl group in Compound A enhances steric hindrance, reducing reactivity in electrophilic substitutions compared to “this compound” .
  • Lower solubility limits its use in aqueous-phase applications, but improved metabolic stability makes it preferable in prodrug design .
Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.59 g/mol
  • Structural Differences : Pyrazole-pyridine fused core vs. pyrrole-triazine in “this compound”.
  • Properties :
    • Log S : -2.9 (more hydrophilic).
    • Bioactivity : Higher BBB permeability (0.81 vs. 0.25 for “this compound”).
    • Hazards : H315-H319-H335, similar to “this compound” .

Key Research Findings :

  • The pyrazole-pyridine core in Compound B allows stronger π-π stacking interactions, enhancing binding affinity in CNS-targeted drug candidates .
  • Higher BBB permeability makes Compound B more suitable for neurological applications compared to “this compound” .

Comparison with Functionally Similar Compounds

Compound C: 5-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8)
  • Molecular Formula: C₁₈H₁₉NO₅S
  • Molecular Weight : 369.41 g/mol
  • Functional Similarity : Both compounds inhibit CYP enzymes but via different mechanisms.
  • Properties :
    • Solubility : 2.58 mg/mL in water (vs. 0.15 mg/mL for “this compound”).
    • Bioactivity : Broader CYP inhibition spectrum but lower selectivity.
    • Hazards : H315-H319 only .

Key Research Findings :

  • Compound C’s larger structure increases metabolic stability but reduces synthetic accessibility (2.94 vs. 3.01 for “this compound”) .

Data Tables

Table 1: Structural and Functional Comparison
Property “this compound” Compound A Compound B Compound C
Molecular Weight (g/mol) 188.01 195.65 167.59 369.41
Log S -3.3 -3.8 -2.9 -1.5
Bioactivity Score 0.55 0.48 0.62 0.71
CYP Inhibition Moderate Low High Broad
Synthetic Accessibility 3.01 3.22 2.87 2.94
Table 2: Hazard Profiles
Compound Hazard Statements
“this compound” H315-H319-H335
Compound A H315-H319
Compound B H315-H319-H335
Compound C H315-H319

Research Implications

  • Structural Modifications : Chlorine substituents in “this compound” enhance electrophilic reactivity but increase toxicity. Replacing Cl with alkyl groups (Compound A) reduces hazards but limits solubility .
  • Functional Trade-offs : While Compound C offers superior solubility, its complex synthesis and lower selectivity make “this compound” more viable for targeted CYP inhibition .

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